6-Chloro-1-[(3,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole

Benzimidazole SAR Lead Optimization Auditory Hair Cell Regeneration

This specific 6-chloro-substituted benzimidazole is a structurally non-fungible entity in Atoh-1/Hath1 research, as featured in EP2254572B1. Its unique combination of a 6-chloro electron-withdrawing group, N-1-(3,5-dimethylbenzyl)oxy, and 2-(4-methoxyphenyl) groups distinguishes it from all off-the-shelf analogs. Procurement provides a patent-associated tool for auditory hair cell regeneration luciferase reporter assays, qPCR expression screens, or organ of Corti explant models. Essential for SAR studies investigating the chlorine substituent's impact on Atoh-1 target engagement compared to the des-chloro analog.

Molecular Formula C23H21ClN2O2
Molecular Weight 392.88
CAS No. 329234-99-3
Cat. No. B2479778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-1-[(3,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole
CAS329234-99-3
Molecular FormulaC23H21ClN2O2
Molecular Weight392.88
Structural Identifiers
SMILESCC1=CC(=CC(=C1)CON2C3=C(C=CC(=C3)Cl)N=C2C4=CC=C(C=C4)OC)C
InChIInChI=1S/C23H21ClN2O2/c1-15-10-16(2)12-17(11-15)14-28-26-22-13-19(24)6-9-21(22)25-23(26)18-4-7-20(27-3)8-5-18/h4-13H,14H2,1-3H3
InChIKeyGGIZNSCZQDNNIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-1-[(3,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole (CAS 329234-99-3): Benzimidazole-Derived Screening Compound with Atoh-1 Pathway Patent Association


CAS 329234-99-3 is a synthetic, trisubstituted benzimidazole derivative (molecular formula C₂₃H₂₁ClN₂O₂, MW 392.9 g/mol) bearing a 6-chloro substituent on the benzimidazole core, an N-1-(3,5-dimethylbenzyl)oxy group, and a 2-(4-methoxyphenyl) moiety. The compound is listed in PubChem (CID 1476991) with computed physicochemical descriptors including an XLogP3-AA of 6.3 and zero hydrogen bond donors, indicating high lipophilicity [1]. It appears as a specifically claimed chemical species in European Patent EP2254572B1, which describes benzimidazole derivatives that enhance expression of the Atoh-1 (Hath1) transcription factor, a target implicated in auditory hair cell regeneration and hearing loss therapy [2]. The compound is commercially available from at least one specialty chemical supplier (AKSci catalog #1737CF) at a specified purity of 95% . No biological activity data (IC₅₀, Ki, EC₅₀) are publicly reported for this compound in peer-reviewed literature or curated databases.

Why 6-Chloro-1-[(3,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole Cannot Be Substituted with Generic or In-Class Benzimidazoles


The compound's specific substitution pattern, the combination of a 6-chloro electron-withdrawing substituent on the benzimidazole core, an N-alkoxy 3,5-dimethylbenzyl group, and a 4-methoxyphenyl at the 2-position, is not represented in common off-the-shelf benzimidazole screening libraries. The closest purchasable analog, 1-[(3,5-dimethylbenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole (the non-chlorinated, des-chloro analog; MW 358.4 g/mol), lacks the 6-chloro substituent, which alters both lipophilicity (computed XLogP3-AA of 6.3 for the chloro compound versus approximately 5.7 for the des-chloro analog) and electronic character of the benzimidazole ring [1]. In the context of the Atoh-1 patent family, the 6-chloro substitution is a structurally distinct feature among the claimed species, and the presence versus absence of the chloro group cannot be assumed to yield equivalent biological activity without experimental confirmation [2]. This compound is therefore a defined, non-fungible chemical entity in Atoh-1-targeted screening and structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 6-Chloro-1-[(3,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole (CAS 329234-99-3)


Structural Differentiation: 6-Chloro vs. Des-Chloro Analog – Molecular Weight and Lipophilicity Comparison

The target compound (CAS 329234-99-3) differs from its closest commercially listed analog, 1-[(3,5-dimethylbenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole (des-chloro analog; MW 358.4), by the presence of a chlorine atom at the 6-position of the benzimidazole core. This substitution yields a molecular weight difference of +34.5 Da (392.9 vs. 358.4 g/mol) and a computed XLogP3-AA increase to 6.3 for the chloro compound [1]. While the des-chloro analog is listed with a computed XLogP not extracted in this search, the chlorine atom is known in medicinal chemistry to increase logP by approximately 0.5–0.7 units depending on scaffold context [2]. The 6-chloro compound remains a specifically claimed species in the Atoh-1 patent family, whereas the des-chloro analog does not appear as a specifically named claim in the same patent, suggesting SAR-driven selection [3].

Benzimidazole SAR Lead Optimization Auditory Hair Cell Regeneration

Hydrogen Bond Donor Count: Zero HBD Confers Favorable Properties for CNS and Inner Ear Drug Delivery

The target compound possesses zero hydrogen bond donors (HBD = 0), as computed by Cactvs 3.4.8.24 and reported in PubChem [1]. This property distinguishes it from many benzimidazole-based probes that carry an unsubstituted N–H (HBD = 1). In CNS drug design, an HBD count ≤1 is associated with improved passive blood-brain barrier permeability, and by analogy, blood-labyrinth barrier penetration relevant to inner ear therapeutics [2]. The N-alkoxy substitution pattern (N-1-O-CH₂-aryl) is responsible for eliminating the HBD, a feature maintained in the 6-chloro compound but shared with its des-chloro analog. The absence of HBDs constitutes a class-level advantage for permeability-focused applications.

CNS Drug Delivery Blood-Labyrinth Barrier Physicochemical Profiling

Patent-Based Application Differentiation: Atoh-1 Enhancement for Hearing Loss Indications

The compound is specifically named in granted European Patent EP2254572B1, which claims benzimidazole derivatives that enhance Atoh-1 (also known as Hath1) expression for the treatment of hearing impairment or imbalance disorders associated with loss of auditory hair cells [1]. While the patent does not disclose individual compound potency data (EC₅₀ values) for any single species, the inclusion of CAS 329234-99-3 as a specifically claimed chemical entity—distinct from generic Markush structures—indicates that the compound was synthesized and evaluated within the patent's screening cascade. The patent's therapeutic focus on cochlear hair cell regeneration, a field with high unmet medical need and few small-molecule tool compounds, provides a rationale for prioritizing this compound over untargeted benzimidazole screening library members for auditory biology research [2].

Atoh-1 Hair Cell Regeneration Sensorineural Hearing Loss

Topological Polar Surface Area (tPSA): 36.3 Ų Supports Membrane Permeability for Intracellular Target Engagement

The target compound has a computed topological polar surface area (tPSA) of 36.3 Ų, as reported by PubChem using Cactvs 3.4.8.24 [1]. This value falls well below the commonly cited threshold of 140 Ų for oral bioavailability prediction and below the 90 Ų threshold often used for blood-brain barrier penetration [2]. In comparison, many benzimidazole-based kinase inhibitors with free N–H groups exhibit tPSA values above 50 Ų. The low tPSA, combined with the absence of hydrogen bond donors, supports the compound's potential for passive membrane permeation, a critical property for reaching intracellular targets such as transcription factors (e.g., Atoh-1 regulatory pathways) in the inner ear [3].

tPSA Membrane Permeability Oral Bioavailability Prediction

Recommended Research and Industrial Application Scenarios for 6-Chloro-1-[(3,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole Based on Patent and Physicochemical Evidence


Atoh-1/Hath1 Transcriptional Activation Screening in Cochlear Explant or Inner Ear Progenitor Cell Models

Based on the compound's specific inclusion in EP2254572B1 as a compound for enhancing Atoh-1 expression, the primary recommended application is as a positive control or test article in Atoh-1 luciferase reporter assays, qPCR-based Hath1 (human Atoh-1 homolog) expression screens, or cochlear organ of Corti explant models for hair cell regeneration research [1]. Procurement of this compound provides a patent-associated chemical tool for investigating the Atoh-1 pathway, a central transcriptional regulator of hair cell fate specification in the inner ear.

Permeability-Focused SAR Studies Using N-Alkoxy Benzimidazole Scaffolds for Inner Ear Drug Delivery

With a computed XLogP3-AA of 6.3, tPSA of 36.3 Ų, and zero HBDs, this compound possesses physicochemical properties consistent with passive membrane permeability [1]. It can serve as a lipophilic reference compound in Caco-2 monolayer or PAMPA-BBB permeability assays, or as a comparator in medicinal chemistry campaigns aimed at optimizing blood-labyrinth barrier penetration for inner ear therapeutics [2].

Benzimidazole SAR Libraries: 6-Chloro Substitution Effect on Electronic and Steric Properties

For medicinal chemistry groups building structure-activity relationship (SAR) tables around benzimidazole-based probes, this compound provides the 6-chloro-substituted variant in a series that includes the des-chloro analog (MW 358.4) and potentially other 6-substituted derivatives [1]. Procurement of both the 6-chloro and des-chloro compounds enables direct pairwise comparison of the chlorine substituent's impact on target binding, cellular potency, metabolic stability, and physicochemical parameters [2].

Quote Request

Request a Quote for 6-Chloro-1-[(3,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.